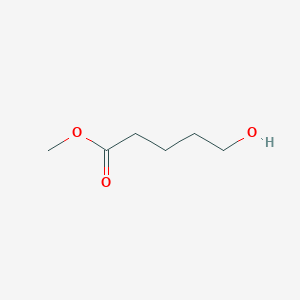

Methyl 5-hydroxypentanoate

Description

Properties

IUPAC Name |

methyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZNBQHSHEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162145 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-92-8 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypentanoate (B1236267) is a bifunctional organic compound of significant interest in chemical synthesis, particularly as a versatile building block in the preparation of more complex molecules. Its structure, incorporating both a hydroxyl group and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic endeavors, including the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 5-hydroxypentanoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate | [1] |

| CAS Number | 14273-92-8 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI Key | JYXTZNBQHSHEKP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CCCCO | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 178.43 °C (estimated) | [4] |

| Density | 1.02 g/cm³ | [2] |

| Refractive Index | 1.42 | [2] |

| Solubility in Water | 1.377 x 10⁵ mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 0.068 (estimated) | [4] |

| Vapor Pressure | 0.297 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 149.00 °F (64.90 °C) (estimated) | [4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various routes. Two common methods are the ring-opening of δ-valerolactone and the hydrogenation of methyl furoate derived from furfural (B47365).

1. Synthesis from δ-Valerolactone

A straightforward method for the preparation of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol (B129727).

-

Reaction Scheme: δ-Valerolactone + CH₃OH (in the presence of an acid catalyst) → this compound

-

Experimental Procedure:

-

To a solution of δ-valerolactone in excess methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is added.

-

The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring (e.g., by TLC or GC).

-

Upon completion, the reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by fractional distillation under reduced pressure to afford pure this compound.[5]

-

2. Synthesis from Furfural

A two-step process starting from the renewable feedstock furfural is another viable synthetic route.[6][7]

-

Step 1: Dehydrogenation of Furfural to Methyl Furoate

-

Furfural, methanol, and water are reacted in the presence of a dehydrogenation catalyst in a first reactor.[6]

-

The catalyst precursor is prepared by impregnating a support (e.g., activated carbon, SiO₂, Al₂O₃) with a solution of a metal salt (e.g., ruthenium chloride).[6] The precursor is then dried and calcined.[6]

-

The reaction is carried out in a stainless steel tube reactor at elevated temperature (e.g., 250 °C) and pressure (e.g., 0.2 MPa H₂).[6]

-

-

Step 2: Hydrogenolysis of Methyl Furoate to this compound

-

The reaction mixture containing methyl furoate is then subjected to hydrogenolysis in a second reactor with a specific hydrogenolysis catalyst.[6][7]

-

The hydrogenolysis catalyst precursor is prepared similarly to the dehydrogenation catalyst, using a different metal salt and support combination.[6]

-

This step is performed under higher pressure (e.g., 0.5 MPa H₂) and temperature (e.g., 300 °C).[6]

-

-

Purification:

-

The final product is purified by fractional distillation under reduced pressure.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of this compound and identify any impurities.

-

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the major peak is used to identify this compound, and the mass spectrum of this peak is compared with a reference spectrum for confirmation. Purity is determined by the relative area of the main peak.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of this compound.

-

Methodology:

-

Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. Expected chemical shifts (δ) and multiplicities are:

-

A singlet for the methyl ester protons (-OCH₃).

-

A triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH).

-

A triplet for the methylene protons adjacent to the ester carbonyl group (-CH₂COOCH₃).

-

Multiplets for the other two methylene groups in the chain.

-

-

¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms.

-

Data Analysis: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure.[8]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands confirms the functional groups:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[9]

-

A strong, sharp band around 1740-1720 cm⁻¹ due to the C=O stretching of the ester group.

-

Bands in the region of 3000-2850 cm⁻¹ corresponding to C-H stretching of the aliphatic chain.

-

A band around 1200-1100 cm⁻¹ for the C-O stretching of the ester.[9]

-

-

Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the methyl ester.

-

Hydroxyl Group Reactions:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde (methyl 5-oxopentanoate) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.[10][11][12][13] Stronger oxidizing agents will lead to the corresponding carboxylic acid.

-

Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers.

-

-

Ester Group Reactions:

-

Hydrolysis: The methyl ester can be hydrolyzed to 5-hydroxypentanoic acid under either acidic or basic conditions.

-

Transesterification: The methyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to a diol (1,5-pentanediol) using strong reducing agents like lithium aluminum hydride.

-

Amidation: Reaction with amines can convert the ester to the corresponding amide.

-

-

Intramolecular Cyclization: Under certain conditions, this compound can undergo intramolecular transesterification to form δ-valerolactone.

-

Stability:

-

The compound should be stored in a cool, dry place.[14] It is sensitive to strong oxidizing agents and strong acids and bases, which can promote hydrolysis or other reactions.

-

Applications in Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules. Its bifunctional nature allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

-

Synthesis of Prostaglandin (B15479496) and Leukotriene Analogs: The carbon skeleton of this compound is a suitable starting point for the synthesis of analogs of prostaglandins (B1171923) and leukotrienes, which are important mediators of inflammation.[15][16] By modifying the functional groups and extending the carbon chain, novel compounds with potential anti-inflammatory activity can be developed.

-

Precursor for Antiviral Nucleoside Analogs: The hydroxy-ester functionality can be elaborated into the sugar-like moieties of nucleoside analogs.[17][18][19][20] These modified nucleosides can act as inhibitors of viral polymerases, a key target in antiviral drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in organic synthesis is underscored by the various transformations it can undergo at its hydroxyl and ester functionalities. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of a range of potential therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The detailed experimental protocols and property data provided in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its applications.

References

- 1. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14273-92-8 this compound AKSci Z9406 [aksci.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound, 14273-92-8 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

- 14. This compound | 14273-92-8 [sigmaaldrich.com]

- 15. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of prostaglandin synthetase substrate analogues. 1. (Z)-14-hydroxy-12,13-methano-8-nonadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-hydroxypentanoate (CAS: 14273-92-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 5-hydroxypentanoate (B1236267) (CAS: 14273-92-8), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the fields of polymer chemistry and drug development. This guide is intended to serve as a foundational resource, incorporating detailed experimental protocols and visual workflows to support advanced research and application.

Core Physicochemical and Identification Data

Methyl 5-hydroxypentanoate is a chiral, liquid-phase solvent that appears as a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a hydroxyl group and a methyl ester, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | [2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [3][4][5][6] |

| Physical Form | Liquid (at 20°C) | [2][3] |

| Density | 1.02 g/cm³ | [3] |

| Boiling Point | 178.43 °C (estimated at 760 mmHg) | [6][7] |

| Flash Point | 64.90 °C (149.00 °F) (estimated) | [6][7] |

| Vapor Pressure | 0.297 mmHg at 25.00 °C (estimated) | [6][7] |

| Refractive Index | 1.42 | [3] |

| logP (o/w) | 0.068 (estimated) | [6][7] |

| Water Solubility | 1.377e+005 mg/L at 25 °C (estimated) |[7] |

Table 2: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 14273-92-8 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 |

| InChIKey | JYXTZNBQHSHEKP-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCO |

Synthesis from Renewable Resources: A Sustainable Approach

A notable and sustainable method for preparing this compound utilizes furfural (B47365), a derivative of biomass.[8][9] This two-step process avoids petroleum-based feedstocks and enhances the green profile of subsequent products.[8] The method first involves the conversion of furfural to methyl furoate, followed by hydrogenolysis to yield the target compound.[9]

Experimental Protocol: Two-Step Synthesis from Furfural

This protocol is adapted from methodologies described in patent literature for the conversion of furfural to this compound.[8][9]

A. Catalyst Preparation:

-

Dehydrogenation Catalyst: Prepare a 10 wt% aqueous solution of ruthenium chloride. Add a carrier powder (e.g., activated carbon) and stir to mix evenly. Impregnate at room temperature for 12 hours. Dry the mixture in an oven at 120°C for 12 hours. If the carrier is not activated carbon, calcine at 500°C for 4 hours. Form the resulting powder into tablets.[8]

-

Hydrogenolysis Catalyst: Using a step-by-step equal-volume impregnation method, add a 10 wt% solution of the active component's soluble salt (e.g., copper and lanthanum nitrates) to a carrier (e.g., Al₂O₃). Stir evenly and impregnate at room temperature for 12 hours. Dry in an oven at 120°C for 12 hours, followed by calcination in air at 500°C for 3 hours to obtain the catalyst precursor powder, which is then formed into tablets.[8]

B. Reaction Procedure:

-

Reactor Setup: Utilize two sequential stainless steel tube reactors (e.g., 20mm inner diameter, 1000mm length).[8]

-

Catalyst Loading and Reduction:

-

Load 50g of the dehydrogenation catalyst into the first reactor. Reduce the catalyst in situ at 250°C under 0.2 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]

-

Load 50g of the hydrogenolysis catalyst into the second reactor. Reduce this catalyst in situ at 300°C under 0.5 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]

-

-

Step 1 - Dehydrogenation: Introduce a feed of furfural, methanol, and water into the first reactor. The reaction liquid containing methyl furoate is collected at the outlet.[8][9]

-

Step 2 - Hydrogenolysis: The reaction liquid from the first step is fed along with hydrogen into the second reactor to undergo hydrogenolysis, yielding a final reaction liquid containing this compound.[8][9]

-

Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as distillation.

Chemical Reactivity and Transformations

The dual functionality of this compound allows it to serve as a precursor to several important chemical compounds. It is used in the synthesis of levulinic acid and butyrolactone.[1] Under acidic conditions, it can be oxidized to methyl 5-oxopentanoate.[1]

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in both pharmaceutical and materials science sectors. Its primary value lies in its role as a monomer and a precursor to other synthetically important molecules.

-

Pharmaceutical Intermediate: The hydrolysis of this compound yields 5-hydroxyvaleric acid (CAS: 13392-69-3). This acid is a significant drug synthesis intermediate used as a carbon skeleton in the production of anti-tumor drugs, anti-tuberculosis medications, and treatments for diabetes.[9]

-

Biopolymer Synthesis: As an important monomer, it is used for the synthesis of poly-5-hydroxyvalerate (P5HV), a type of biodegradable polymer with potential applications in medical devices and environmentally friendly plastics.[8]

-

Fine Chemicals: It also serves as a building block for producing more complex organic compounds and may find use in the flavor and fragrance industries.[1]

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹³C NMR data is available for this compound, providing definitive structural confirmation.[5] Researchers are encouraged to consult spectral databases for reference data, including NMR, HPLC, and LC-MS.[10][11]

Safety and Handling

This compound should be handled by technically qualified personnel in a research setting.[3] It is not intended for food, cosmetic, or drug use directly.[3]

Table 3: GHS Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

| Storage | Store long-term at 2-8°C, sealed in a dry environment.[2][3][10] |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12]

References

- 1. CAS 14273-92-8: metil 5-hidroxipentanoato | CymitQuimica [cymitquimica.com]

- 2. This compound | 14273-92-8 [sigmaaldrich.com]

- 3. 14273-92-8 this compound AKSci Z9406 [aksci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 14273-92-8 [thegoodscentscompany.com]

- 7. This compound, 14273-92-8 [perflavory.com]

- 8. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 10. 14273-92-8|this compound|BLD Pharm [bldpharm.com]

- 11. 14273-92-8 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 12. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Methyl 5-hydroxypentanoate (C6H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypentanoate (B1236267) is a bifunctional organic molecule featuring both a hydroxyl and a methyl ester group. This unique structure makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications of Methyl 5-hydroxypentanoate, with a particular focus on its relevance to the fields of chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14273-92-8 | [1] |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.02 g/cm³ | [2] |

| Boiling Point | 178.43 °C (estimated) | [3] |

| Refractive Index | 1.42 | [2] |

| Solubility | Soluble in water and organic solvents | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While publicly available, fully assigned spectra are limited, the expected spectral features are outlined below.

1.2.1. ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~3.64 | t | 2H | HO-CH ₂- |

| ~2.34 | t | 2H | -CH ₂-COOCH₃ |

| ~1.70 - 1.55 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

| ~1.50 | br s | 1H | -OH |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C =O |

| ~62.5 | HO-C H₂- |

| ~51.5 | -OC H₃ |

| ~34.0 | -C H₂-COOCH₃ |

| ~32.0 | HO-CH₂-C H₂- |

| ~21.5 | -CH₂-C H₂-CH₂- |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

1.2.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 132.

Predicted Fragmentation Pathway:

A common fragmentation pathway for esters involves the loss of the alkoxy group. In this case, the loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment at m/z = 101. Another characteristic fragmentation is the McLafferty rearrangement, which could lead to a fragment at m/z = 74. Alpha-cleavage adjacent to the hydroxyl group could also occur.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One common laboratory-scale method involves the Baeyer-Villiger oxidation of cyclopentanone (B42830) to δ-valerolactone, followed by methanolysis.

Synthesis via Baeyer-Villiger Oxidation and Methanolysis

This two-step synthesis provides a reliable method for the preparation of this compound from readily available starting materials.[4][5][6]

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

Materials:

-

Cyclopentanone

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve cyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the stirred solution of cyclopentanone. The reaction is exothermic and the temperature should be maintained below 25 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxy acid.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude δ-valerolactone.

-

The crude product can be purified by vacuum distillation.

Step 2: Methanolysis of δ-Valerolactone to this compound

Materials:

-

δ-Valerolactone

-

Methanol (B129727) (MeOH)

-

Sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve δ-valerolactone in an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis due to its two reactive functional groups.[7]

Precursor for Bioactive Molecules

The 5-hydroxypentanoate structural motif is present in a number of natural products and bioactive molecules. While direct applications of this compound in drug development are not extensively documented, its potential as a precursor is significant. For instance, it can be used in the synthesis of:

-

Pheromones: Certain insect pheromones contain ester and hydroxyl functionalities, and the carbon chain of this compound can serve as a foundational element.

-

Prostaglandin (B15479496) Analogs: The synthesis of prostaglandin analogs, which are used in various therapeutic areas, often involves the construction of side chains where a hydroxy-ester moiety could be a key intermediate.

-

Polyketide Fragments: In the total synthesis of complex natural products like polyketides, which exhibit a wide range of biological activities, small, functionalized building blocks like this compound can be strategically employed.

Role in Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural similarity to endogenous molecules like γ-hydroxybutyrate (GHB) and other short-chain fatty acids suggests potential for biological activity. Further research is warranted to explore its possible interactions with cellular receptors and enzymes.

Safety and Handling

For research and development purposes, it is crucial to handle this compound with appropriate safety precautions.

Hazard Identification

Based on available data from suppliers, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for detailed safety information.

References

- 1. scbt.com [scbt.com]

- 2. 14273-92-8 this compound AKSci Z9406 [aksci.com]

- 3. This compound, 14273-92-8 [thegoodscentscompany.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Baeyer-Villiger Oxidation Reaction [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 14273-92-8 | FM177369 [biosynth.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 5-hydroxypentanoate (B1236267) (CAS No. 14273-92-8), a valuable intermediate in various chemical syntheses. This document consolidates key data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of this and similar liquid chemical compounds.

Core Physical and Chemical Properties

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a bifunctional organic molecule possessing both a hydroxyl and a methyl ester group.[1] This structure imparts its characteristic physical and chemical properties, making it a subject of interest in synthetic organic chemistry. At ambient conditions, it exists as a clear, oily liquid.[1]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below. These values are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Boiling Point | 178.4 °C at 760 mmHg | [3] |

| Density | 1.02 g/cm³ | [4] |

| Refractive Index | 1.42 | [4] |

| Flash Point | 64.9 °C | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |

| Physical Form | Liquid at 20°C | [4] |

| Storage Temperature | 2-8 °C, sealed in a dry environment |

Spectroscopic Data (Predicted)

While experimental spectra are proprietary to various suppliers, the expected spectroscopic data for this compound can be predicted based on its chemical structure. This information is crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the predicted spectrum for the closely related 5-hydroxypentanoic acid, the following chemical shifts can be anticipated for a spectrum recorded in a deuterated solvent:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ (Methyl ester) |

| ~3.62 | t | 2H | -CH₂-OH (Methylene adjacent to hydroxyl) |

| ~2.35 | t | 2H | -CH₂-C(=O) (Methylene adjacent to carbonyl) |

| ~1.6-1.7 | m | 4H | -CH₂-CH₂-CH₂- (Central methylenes) |

| Variable | br s | 1H | -OH (Hydroxyl proton, exchangeable) |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The following approximate chemical shifts are expected:

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester carbonyl) |

| ~62 | -CH₂-OH (Carbon adjacent to hydroxyl) |

| ~51 | -OCH₃ (Methyl ester carbon) |

| ~34 | -CH₂-C(=O) (Carbon adjacent to carbonyl) |

| ~32 | -CH₂- (Central methylene) |

| ~22 | -CH₂- (Central methylene) |

IR (Infrared) Spectroscopy (Predicted)

The infrared spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for this compound include:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol stretching |

| ~2950 | C-H | Alkane stretching |

| ~1735 | C=O | Ester carbonyl stretching |

| ~1170 | C-O | Ester C-O stretching |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. Common fragments would likely arise from the loss of water (m/z = 114), the methoxy (B1213986) group (m/z = 101), or cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Density Measurement (Pycnometer Method)

-

Apparatus: Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube), analytical balance.

-

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and insert the stopper, again ensuring the capillary is filled and the exterior is dry.

-

Weigh the pycnometer filled with the sample (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

-

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data to determine chemical shifts, integration, and coupling constants.

-

-

IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the physical and chemical characterization of a liquid compound such as this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. 5-Hydroxypentanoic acid methyl ester | 14273-92-8 [chemicalbook.com]

- 2. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxypentanoic acid methyl ester | CAS#:14273-92-8 | Chemsrc [chemsrc.com]

- 4. 14273-92-8 this compound AKSci Z9406 [aksci.com]

Methyl 5-Hydroxypentanoate: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl 5-hydroxypentanoate (B1236267), a valuable intermediate in various chemical syntheses. The document focuses on its boiling point and density, presenting available data and outlining standardized experimental protocols for their determination.

Physicochemical Data

The key physical properties of methyl 5-hydroxypentanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | ~178.4 °C | at 760 mmHg |

| Density | ~1.02 g/cm³ | at 20°C |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103 are recommended.[1][2][3]

Method: Ebulliometer

An ebulliometer is a device specifically designed for the precise measurement of boiling points.

-

Apparatus: An ebulliometer consists of a boiling flask, a condenser, and a thermometer or thermocouple. The design allows for the substance to be boiled while the temperature of the vapor-liquid equilibrium is measured.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The apparatus is assembled, and the substance is heated.

-

The liquid is brought to a steady boil, ensuring that the vapor and liquid phases are in equilibrium.

-

The temperature is recorded when it remains constant. This temperature is the boiling point at the measured atmospheric pressure.

-

For determination of the normal boiling point, the observed temperature is corrected to a standard pressure of 760 mmHg (101.325 kPa).

-

Determination of Density

Density is the mass of a substance per unit volume. The OECD Guideline 109 describes several methods for determining the density of liquids.[4][5][6][7][8]

Method: Oscillating Densimeter

This method is suitable for liquids and is based on the measurement of the frequency of oscillation of a U-shaped tube filled with the sample.

-

Apparatus: An oscillating densimeter.

-

Procedure:

-

The instrument is calibrated using two substances of known density, such as dry air and distilled water.

-

The U-shaped tube is filled with this compound.

-

The instrument electronically excites the tube to oscillate at its natural frequency.

-

The frequency of oscillation is measured, which is directly related to the density of the liquid in the tube.

-

The density is then calculated by the instrument's software based on the calibration. The measurement is typically performed at a constant temperature, such as 20°C.

-

Synthesis Pathway from Biomass-Derived Furfural (B47365)

This compound can be synthesized from furfural, a renewable platform chemical derived from lignocellulosic biomass. This process involves a two-step reaction pathway.[9] The first step is the conversion of furfural to methyl furoate, which is then hydrogenated to produce this compound.

Caption: Synthesis of this compound from Furfural.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

Methyl 5-hydroxypentanoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-hydroxypentanoate (B1236267) in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-hydroxypentanoate. Due to a lack of extensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents, this document presents qualitative solubility information, predicted solubility trends, and a detailed experimental protocol for determining its solubility. The provided methodologies are based on established practices for solubility determination of liquid solutes.

Introduction to this compound

This compound (CAS RN: 14273-92-8) is a bifunctional organic molecule containing both a methyl ester and a primary alcohol functional group. Its structure suggests a moderate polarity, which influences its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for this compound in common organic solvents. However, some qualitative information is available.

Qualitative Solubility:

-

Dichloromethane (B109758): Soluble

-

Ethyl Acetate: Soluble

Predicted and Estimated Solubility:

The principle of "like dissolves like" can be used to predict the solubility of this compound. Its hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents, while the ester group and the hydrocarbon backbone contribute to its solubility in less polar solvents. An estimated water solubility of 1.377 x 10^5 mg/L at 25°C has been reported[1].

The following table summarizes the expected solubility of this compound in a range of organic solvents based on its chemical structure and general solubility principles. These are predictions and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble / Miscible | The hydroxyl group of both solute and solvent can form strong hydrogen bonds. |

| Ethanol | Polar Protic | Highly Soluble / Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the ester and hydroxyl groups of the solute. |

| Ethyl Acetate | Moderately Polar | Soluble | The ester functionalities are compatible, and the overall polarities are similar. |

| Dichloromethane | Moderately Polar | Soluble | The moderate polarity of dichloromethane is suitable for dissolving molecules with both polar and non-polar characteristics. |

| Chloroform | Moderately Polar | Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Diethyl Ether | Weakly Polar (Ether) | Moderately Soluble | The ether functionality offers some polarity, but the overall non-polar character is higher than THF. |

| Toluene | Non-polar Aromatic | Sparingly Soluble to Moderately Soluble | The non-polar aromatic ring has limited favorable interactions with the polar functional groups of the solute. |

| Hexane (B92381) | Non-polar Aliphatic | Sparingly Soluble to Insoluble | The non-polar nature of hexane has very weak interactions with the polar ester and hydroxyl groups. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid, in various organic solvents using the widely accepted shake-flask method.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (>95% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) or a high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., refractive index detector)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

-

To each vial, add an excess amount of this compound. Since it is a liquid, this can be done by adding it dropwise until a separate liquid phase is clearly visible, ensuring saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solvent phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a pre-validated GC or HPLC method.

-

The concentration of this compound in the saturated solution is determined from the calibration curve.

-

-

Data Presentation:

-

Solubility can be expressed in various units, such as g/100 mL, g/L, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway for Solubility Prediction

The following diagram illustrates the logical pathway for predicting the solubility of a compound like this compound based on its molecular structure.

Caption: Logical pathway for predicting the solubility of an organic compound.

Conclusion

References

Methyl 5-hydroxypentanoate structural formula

An In-depth Technical Guide to Methyl 5-Hydroxypentanoate (B1236267)

This technical guide provides a comprehensive overview of methyl 5-hydroxypentanoate, a chiral liquid-phase solvent with applications in chemical synthesis.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Chemical Identity and Properties

This compound is an organic compound classified as a hydroxy ester. Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the 5-position and a methyl ester at the carboxyl end.

Structural Formula

The structural formula of this compound is presented below:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 14273-92-8 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 178.43 °C (estimated) | [6] |

| Density | 1.02 g/cm³ | [7] |

| Refractive Index | 1.42 | [7] |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [2] |

| Storage | Sealed in a dry environment at 2-8°C. | [8] |

Chemical Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| SMILES | COC(=O)CCCCO |

| InChI | InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 |

| InChIKey | JYXTZNBQHSHEKP-UHFFFAOYSA-N |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from furfural (B47365), a renewable biomass-derived aldehyde.[9] This method is advantageous as it utilizes a sustainable starting material.[10] The overall workflow is depicted in the diagram below.

Caption: Synthesis workflow of this compound from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

The following protocol is a generalized procedure based on methodologies described in the patent literature.[9][10]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

-

Catalyst Preparation: A supported metal catalyst (e.g., Ru on a carrier) is prepared. For instance, a carrier powder is impregnated with a solution of a ruthenium salt (e.g., 10 wt% aqueous ruthenium chloride), stirred, and left to impregnate for 12 hours at room temperature. The mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.[10]

-

Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. Before the reaction, the catalyst is reduced in situ. For example, the reduction can be carried out at 250°C under a hydrogen atmosphere (0.2 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]

-

Dehydrogenation Reaction: A feed of furfural, methanol, and water is passed through the reactor containing the reduced catalyst. The reaction is carried out to convert furfural and methanol into methyl furoate. This step is designed to inhibit the formation of furaldehyde dimethyl acetal, thereby improving the yield of the final product.[10]

Step 2: Hydrogenolysis of Methyl Furoate to this compound

-

Catalyst Preparation: A hydrogenolysis catalyst is prepared. This can be a supported metal catalyst, for example, using a similar impregnation method as in Step 1 with different active components suited for hydrogenolysis.[10]

-

Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor and reduced in situ. An example of reduction conditions is 300°C under a hydrogen atmosphere (0.5 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]

-

Hydrogenolysis Reaction: The reaction liquid containing methyl furoate from the first step is mixed with hydrogen and passed through the second reactor containing the reduced hydrogenolysis catalyst. This step results in the formation of this compound.[9][10]

Chemical Reactions

This compound serves as a precursor in the synthesis of other valuable chemicals. Its bifunctional nature (hydroxyl and ester groups) allows for a range of chemical transformations.

Synthesis of Levulinic Acid and Butyrolactone

This compound is utilized in the synthesis of levulinic acid and γ-butyrolactone.[1] The reaction involves the interaction between the hydroxyl group of this compound and the carbonyl group of methanol in the presence of an acid catalyst like sulfuric acid.[1] This process can lead to the formation of methyl 5-oxopentanoate, which can be a key intermediate.[1]

Spectroscopic Analysis

The logical workflow for structural elucidation using common spectroscopic methods is outlined below.

Caption: Logical workflow for the structural elucidation of this compound.

Applications and Significance

This compound is a valuable building block in organic synthesis. Its utility is highlighted by its role as a precursor to other important chemicals.[1] Furthermore, the development of synthesis methods from renewable resources like furfural underscores its potential in sustainable chemistry.[9][10] The synthesis of related compounds, such as 5-hydroxyvaleric acid, is significant for reducing dependence on petroleum-based products and for producing materials like polyesters.[9]

Safety Information

According to safety data, this compound is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety precautions, the manufacturer's safety data sheet (SDS) should be consulted.

References

- 1. biosynth.com [biosynth.com]

- 2. CAS 14273-92-8: metil 5-hidroxipentanoato | CymitQuimica [cymitquimica.com]

- 3. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 14273-92-8 [thegoodscentscompany.com]

- 6. This compound, 14273-92-8 [perflavory.com]

- 7. 14273-92-8 this compound AKSci Z9406 [aksci.com]

- 8. 14273-92-8|this compound|BLD Pharm [bldpharm.com]

- 9. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 10. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Methyl 5-hydroxypentanoate

This technical guide provides a comprehensive overview of Methyl 5-hydroxypentanoate (B1236267), catering to researchers, scientists, and professionals in drug development. The document details its chemical synonyms, physical and chemical properties, experimental protocols for synthesis and analysis, and its known chemical reactions.

Chemical Synonyms and Identifiers

Methyl 5-hydroxypentanoate is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and identifiers is provided below to facilitate accurate identification and sourcing of this compound.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 14273-92-8 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol [1] |

| Synonyms | 5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate, Methyl δ-hydroxyvalerate, Pentanoic acid, 5-hydroxy-, methyl ester |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These parameters are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Liquid at 20°C | |

| Boiling Point | 178.43 °C @ 760 mmHg (estimated) | |

| Density | 1.02 g/cm³ | |

| Refractive Index | 1.42 | |

| Solubility | Soluble in organic solvents, moderately soluble in water | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from δ-Valerolactone

A common and efficient method for the synthesis of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol.[2][3]

Materials:

-

δ-Valerolactone

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ-valerolactone in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.[4]

Apparatus:

-

A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually reduce the pressure using a vacuum pump.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[5][6][7][8] For compounds with hydroxyl groups, derivatization is often employed to improve volatility and chromatographic performance.

Sample Preparation (Derivatization with BSTFA):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

The sample is now ready for injection into the GC-MS.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[1][9][10][11]

Sample Preparation:

-

Dissolve the sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

The chemical shifts will be characteristic of the protons in the molecule. The methyl ester protons will appear as a singlet around 3.6-3.7 ppm. The protons on the carbon chain will show multiplets, and the hydroxyl proton will be a broad singlet which is exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

The carbonyl carbon of the ester will resonate downfield (around 174 ppm). The carbon bearing the hydroxyl group will be in the range of 60-65 ppm, and the methyl ester carbon will be around 51-52 ppm. The other methylene (B1212753) carbons will have distinct signals in the aliphatic region.

Chemical Reactions and Pathways

This compound is primarily utilized as a chemical intermediate in various synthetic routes.[12][13]

Intramolecular Esterification (Lactonization)

Under acidic or basic conditions, this compound can undergo intramolecular esterification to form δ-valerolactone.[14] This is a reversible reaction.

Signaling and Metabolic Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in any specific cellular signaling pathways. Its metabolic fate is likely linked to the metabolism of its parent acid, 5-hydroxypentanoic acid, which is a hydroxy fatty acid.[15][16][17]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from δ-valerolactone.

Experimental Workflow: Purification and Analysis

Caption: Workflow for the purification and analysis of this compound.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. theses.cz [theses.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. shimadzu.com [shimadzu.com]

- 8. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Item - Dimethylcarbonate-Assisted Ring-Opening of Biobased Valerolactones with Methanol - American Chemical Society - Figshare [acs.figshare.com]

- 13. biosynth.com [biosynth.com]

- 14. 14273-92-8 this compound AKSci Z9406 [aksci.com]

- 15. hmdb.ca [hmdb.ca]

- 16. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 5-hydroxypentanoate (B1236267), systematically known as methyl 5-hydroxyvalerate, is a bifunctional organic compound featuring both a hydroxyl and a methyl ester functional group. This unique structure makes it a valuable building block in various chemical syntheses. While not a household name, this chemical entity plays a role as an intermediate in the production of various organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its emerging relevance in the broader context of chemical and pharmaceutical research.

Nomenclature and Identification

The compound is recognized by two primary names which are used interchangeably in scientific literature:

-

Systematic IUPAC Name: Methyl 5-hydroxypentanoate

-

Common Name: Methyl 5-hydroxyvalerate

These names refer to the same chemical structure. For clarity and consistency, this guide will primarily use the IUPAC name, this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 14273-92-8 |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 178.4 °C at 760 mmHg (estimated) |

| Density | 1.027 g/cm³ (predicted) |

| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. |

| InChI Key | JYXTZNBQHSHEKP-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCO |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two prominent methods are detailed below, providing an overview of the required reagents and reaction conditions.

Synthesis via Ring-Opening of δ-Valerolactone

A common and straightforward method for the preparation of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol (B129727).

-

Reaction Setup: To a solution of δ-valerolactone in excess methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product with high purity.

Synthesis from Furfural (B47365)

A two-step method starting from the biomass-derived platform chemical furfural has also been reported.[1] This approach represents a renewable route to this compound.

-

Step 1: Dehydrogenation of Furfural: Furfural is reacted with methanol and water in the presence of a dehydrogenation catalyst to produce methyl furoate.[1]

-

Step 2: Hydrogenolysis of Methyl Furoate: The resulting methyl furoate undergoes hydrogenolysis in the presence of a suitable catalyst to yield this compound.[1]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a useful intermediate in the preparation of more complex molecules.

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in chemical synthesis. It can be used to introduce a five-carbon chain with a terminal hydroxyl group and a methyl ester into a target molecule. The hydroxyl group can be further oxidized, protected, or converted into other functional groups, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles.

Potential in Drug Development

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motif is of interest in medicinal chemistry. Hydroxypentanoate derivatives are found in various natural products and pharmacologically active compounds.

A notable, albeit indirect, link to the pharmaceutical industry is the identification of a derivative, Methyl 5-(4-fluorophenyl)-(5S)-hydroxypentanoate , as a known impurity in the synthesis of Ezetimibe . Ezetimibe is a cholesterol-lowering medication. This highlights the relevance of this chemical scaffold in the synthesis and quality control of commercial drugs.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available scientific literature detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades.

Similarly, specific experimental workflows where this compound is used as a key reagent or standard in biological or biochemical assays are not well-documented. Its application is more prevalent in synthetic organic chemistry workflows.

The logical relationship for its potential, though currently undocumented, involvement in a biological context would likely follow a path from its administration to its metabolic conversion and subsequent interaction with cellular components.

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and well-characterized physicochemical properties. Its primary utility lies in its role as a building block for more complex organic molecules. While its direct application in drug development and its involvement in biological signaling pathways are not yet extensively documented, its structural relationship to impurities found in commercial drugs suggests its relevance in the broader pharmaceutical landscape. Further research into the biological activity of this compound and its derivatives may unveil new applications in the fields of medicinal chemistry and drug discovery.

References

Technical Guide: Spectroscopic Analysis of Methyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-hydroxypentanoate (B1236267). Due to the limited availability of experimentally-derived public data, this document presents predicted spectroscopic information based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-hydroxypentanoate. These values are calculated based on the chemical structure and typical spectroscopic behavior of the functional groups present in the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 3.5 | Broad Singlet | 1H |

| -OCH₃ | 3.67 | Singlet | 3H |

| H-5 (-CH₂-OH) | 3.64 | Triplet | 2H |

| H-2 (-CH₂-C=O) | 2.33 | Triplet | 2H |

| H-3 | 1.71 | Quintet | 2H |

| H-4 | 1.58 | Quintet | 2H |

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 174.4 |

| C-5 (-CH₂-OH) | 62.5 |

| -OCH₃ | 51.5 |

| C-2 (-CH₂-C=O) | 33.8 |

| C-4 | 32.0 |

| C-3 | 21.8 |

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Principal IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration |

| C-H (sp³) | 3000 - 2850 | Medium to Strong | Stretching vibration |

| C=O (Ester) | 1740 - 1720 | Strong, Sharp | Stretching vibration |

| C-O (Ester) | 1300 - 1150 | Strong | Stretching vibration |

| C-O (Alcohol) | 1150 - 1050 | Medium to Strong | Stretching vibration |

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments

| m/z | Relative Intensity | Possible Fragment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - OCH₃]⁺ |

| 100 | Moderate | [M - CH₃OH]⁺ |

| 74 | High | [CH₃OC(O)CH₂CH₂]⁺ (McLafferty Rearrangement) |

| 59 | Moderate | [C(O)OCH₃]⁺ |

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-